N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative featuring a benzodioxole methyl group at the carboxamide position, a pyrrolidinyl substituent at the 4-position, and a methyl group at the 6-position. The pyrazolo[1,5-a]pyrazine/pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in binding to biological targets such as enzymes, receptors, and kinases .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-11-25-16(19(22-13)24-6-2-3-7-24)9-15(23-25)20(26)21-10-14-4-5-17-18(8-14)28-12-27-17/h4-5,8-9,11H,2-3,6-7,10,12H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWNGWIEVMUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=N1)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolo[1,5-a]pyrazine intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Coupling Reactions: The benzodioxole intermediate is then coupled with the pyrazolo[1,5-a]pyrazine core using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various synthesized compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, several showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method . The structure–activity relationship (SAR) indicated that modifications in the side chains can enhance antimicrobial potency.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that related pyrazolo compounds exhibit cytotoxic effects on various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 17.50 to 61.05 µM, indicating promising anticancer activity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. Studies suggest that these compounds can effectively reduce oxidative damage in cellular models, contributing to their therapeutic potential against diseases linked to oxidative stress .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Various studies have highlighted how modifications in the chemical structure influence biological activity. For instance, altering functional groups or substituents can significantly impact the compound's interaction with target biomolecules, enhancing its therapeutic profile .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine/pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison:
Structural and Functional Analogues
Structure-Activity Relationships (SAR)
- Benzodioxole vs. Furan : The benzodioxole methyl group in the target compound may confer greater metabolic stability compared to the furylmethyl group in CAS 1775524-78-1, as electron-rich aromatic systems often resist oxidative degradation .
- Pyrrolidinyl vs. Piperidinyl/Aminoethyl: The 4-pyrrolidinyl substituent in the target compound and CAS 1260840-86-5 could enhance CNS penetration due to moderate basicity, whereas bulkier groups (e.g., N-Boc-N-benzyl in 5a/5c) may restrict blood-brain barrier permeability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, often referred to as a pyrazolo compound, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its bioactive properties. The presence of the benzodioxole group is particularly noteworthy as it contributes to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazolo compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.
| Study | Model | Result |
|---|---|---|
| c-Src-transfected 3T3-fibroblast xenograft model | Significant tumor growth inhibition | |
| Various cancer cell lines | Induction of apoptosis via kinase inhibition |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways related to cell growth and survival. Studies have suggested that it activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes which protect against oxidative stress.
Pharmacokinetics
Pharmacokinetic studies demonstrate that the compound possesses favorable absorption characteristics. In animal models, it exhibited high oral bioavailability and a manageable half-life, making it a candidate for further clinical development.
Clinical Evaluations
A notable case study involved the administration of a structurally similar compound in a clinical trial setting. The findings highlighted significant improvements in patient outcomes with minimal side effects, suggesting a promising therapeutic index for pyrazolo compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of pyrazolo[1,5-a]pyrazine precursors followed by amidation or alkylation steps. For example, hydrazine hydrate is often used to form pyrazole rings under reflux conditions, while palladium catalysts (e.g., in Buchwald-Hartwig amination) facilitate pyrrolidine substitution . Purification via column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) is critical to isolate the product in >90% purity. Low yields in amidation steps can be mitigated by optimizing stoichiometry, using coupling agents like EDCI, and inert atmospheres .
Q. Which spectroscopic techniques are essential for structural characterization, and how are conflicting spectral data resolved?
- Methodological Answer : High-resolution and NMR are mandatory for confirming substituent positions and stereochemistry. IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1690 cm), while mass spectrometry (EI or LC-MS) confirms molecular weight. Contradictions in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions (e.g., DMSO-d), comparing with computational predictions (DFT-based NMR simulations), and cross-referencing with analogous compounds in literature .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer : Standardize assay protocols by using validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors for enzyme inhibition studies). Triplicate experiments with blinded analysis reduce bias. For antimicrobial assays, follow CLSI guidelines for minimum inhibitory concentration (MIC) determination, using reference strains like S. aureus ATCC 25923 .
Advanced Research Questions
Q. How do computational methods like quantum chemical calculations optimize synthesis pathways for pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Transition-state modeling (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) predicts energy barriers for cyclization steps, guiding solvent selection (e.g., DMF vs. THF) and catalyst use. Machine learning tools (e.g., ICReDD’s reaction path search algorithms) analyze experimental data to narrow optimal conditions (e.g., 50–60°C for hydrazine-mediated ring closure) . Feedback loops integrate experimental yields into computational models to refine predictions iteratively.
Q. What is the impact of substituent variations (e.g., benzodioxolyl vs. phenyl groups) on bioactivity, and how are SAR studies designed?
- Methodological Answer : Replace the benzodioxolyl group with halogenated or electron-withdrawing substituents (e.g., 4-Cl-phenyl) to assess changes in logP and target binding. SAR studies require:
- Step 1 : Synthesize derivatives via parallel synthesis (e.g., 24-well plate reactors).
- Step 2 : Profile pharmacokinetic properties (e.g., microsomal stability assays).
- Step 3 : Corrogate structural data with activity (e.g., IC values in kinase assays) using multivariate analysis. Evidence shows pyrrolidine substitution enhances solubility but may reduce affinity for hydrophobic binding pockets .
Q. How can researchers resolve contradictions in enzyme inhibition data caused by assay interference?
- Methodological Answer : Perform orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement. For example, if a compound shows false-positive inhibition in a luciferase-based assay, validate using a radioligand displacement assay. Pre-incubate the compound with reducing agents (e.g., DTT) to test for thiol reactivity, a common source of artifactual inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
